molecular formula C12H22N2O2 B072377 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- CAS No. 1436-27-7

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-

Cat. No.: B072377
CAS No.: 1436-27-7
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3,6-bis(2-methylpropyl)- is a natural product found in Kandelia candel with data available.

Mechanism of Action

Properties

IUPAC Name

3,6-bis(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXUMDVQIOAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60931962
Record name 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-27-7
Record name 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2, 3,6-bis(2-methylpropyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60931962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 9, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Synthesis routes and methods II

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 31, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3,6-Diisobutyl-2,5-piperazinedione (DIP) and where has it been found?

A: 3,6-Diisobutyl-2,5-piperazinedione (DIP), also referred to as 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, is a bioactive compound identified in the ethyl acetate extract of Halomonas pacifica CARE-V15, a halophilic bacterium isolated from the southeastern coast of India. [, ]

Q2: What is the potential therapeutic application of DIP?

A: Research suggests that DIP may have neuroprotective effects. A study using a zebrafish model demonstrated that DIP protected against okadaic acid-induced neurotoxicity, potentially by reducing oxidative stress. []

Q3: How does DIP exert its neuroprotective effects?

A: In silico molecular docking analysis suggests that DIP exhibits a strong affinity for antioxidant enzymes like glutathione peroxidase (GPx), glutathione-S-transferase (GST), and glutathione reductase (GSR). [] This suggests that DIP may exert its neuroprotective effects by enhancing the activity of these antioxidant defense systems.

Q4: What evidence supports the antioxidant activity of DIP?

A: In a zebrafish model, pre-treatment with purified DIP significantly (p ≤ 0.05) reduced reactive oxygen species production, lipid peroxidation, and cell death levels induced by okadaic acid. [] Additionally, qRT-PCR analysis showed that DIP treatment influenced the expression of antioxidant genes. []

Q5: Besides Halomonas pacifica, are there other sources of DIP?

A: Yes, DIP has also been identified in the methanolic extracts of:* Staphylococcus aureus []* Klebsiella pneumoniae []* Bacillus amyloliquefaciens subsp. amyloliquefaciens strain RLS19 [, ]* Acinetobacter baumannii []* Cladosporium cladosporioides OP870014 (a fungal endophyte) []

Q6: What are the structural characteristics of DIP?

A: While the provided research does not explicitly state the molecular formula and weight of DIP, its structure can be deduced from its chemical name, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-. The structural characterization of DIP has been achieved using FTIR and NMR spectroscopy. []

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